molecular formula C18H20O5 B566232 Sequosempervirin B CAS No. 864719-17-5

Sequosempervirin B

Cat. No.: B566232
CAS No.: 864719-17-5
M. Wt: 316.353
InChI Key: JRWXFOFDIRHTQG-GRNKITJOSA-N
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Scientific Research Applications

Sequosempervirin B has several scientific research applications:

Mechanism of Action

Target of Action

Sequosempervirin B primarily targets cyclic AMP phosphodiesterase . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic AMP (cAMP).

Mode of Action

This compound acts as an inhibitor of cyclic AMP phosphodiesterase . By inhibiting this enzyme, it prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels. This can result in the activation of various cAMP-dependent pathways, altering cellular functions.

Safety and Hazards

Sequosempervirin B is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Biochemical Analysis

Biochemical Properties

Sequosempervirin B plays a significant role in biochemical reactions, particularly as an inhibitor of cyclic AMP phosphodiesterase . This interaction suggests that this compound may influence various biochemical processes mediated by this enzyme.

Cellular Effects

Given its inhibitory effect on cyclic AMP phosphodiesterase , it can be inferred that this compound may influence cellular processes regulated by cyclic AMP, such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on cyclic AMP phosphodiesterase . By inhibiting this enzyme, this compound could potentially affect the levels of cyclic AMP within the cell, thereby influencing various cellular processes.

Metabolic Pathways

Given its inhibitory action on cyclic AMP phosphodiesterase , it can be inferred that this compound may influence pathways regulated by cyclic AMP.

Preparation Methods

Sequosempervirin B is typically isolated from the branches and leaves of Sequoia sempervirens through extraction processes. The extraction involves using solvents such as ethanol to obtain the compound from air-dried, powdered stems and leaves .

Chemical Reactions Analysis

Sequosempervirin B undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify its functional groups, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Sequosempervirin B is unique due to its specific structure and biological activity. Similar compounds include other norlignans and phenylpropanoids, which share structural similarities but may differ in their biological activities and mechanisms of action. Some similar compounds include:

This compound stands out due to its specific inhibitory effect on cyclic adenosine monophosphate phosphodiesterase and its antifungal properties .

Properties

IUPAC Name

(E,2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)pent-4-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-23-18-10-13(5-9-16(18)21)15(17(22)11-19)8-4-12-2-6-14(20)7-3-12/h2-10,15,17,19-22H,11H2,1H3/b8-4+/t15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWXFOFDIRHTQG-GRNKITJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C=CC2=CC=C(C=C2)O)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H](/C=C/C2=CC=C(C=C2)O)[C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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